molecular formula C8H12ClN3 B578447 (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine CAS No. 1207424-55-2

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine

Cat. No.: B578447
CAS No.: 1207424-55-2
M. Wt: 185.655
InChI Key: XRQXQUNEQBMZFM-UHFFFAOYSA-N
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Description

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with isopropylamine. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an ethanol solvent . The reaction conditions are relatively mild, and the product is obtained through a straightforward substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) with a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles will yield various substituted pyrimidine derivatives.

Scientific Research Applications

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine is unique due to its specific substitution pattern and the presence of the isopropylamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. The pyrimidine ring structure is known for its diverse pharmacological properties, which can include anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C8H11ClN2
  • Molecular Weight : 172.64 g/mol
  • IUPAC Name : this compound

The presence of the chloro and methyl groups on the pyrimidine ring significantly influences its biological interactions and potency.

Research indicates that this compound may act through several biological pathways. Its mechanism primarily involves inhibition of specific enzymes or receptors associated with various diseases:

  • NAPE-PLD Inhibition : The compound has been studied for its inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibition of this enzyme can influence pathways related to pain, inflammation, and metabolic disorders .
  • VEGFR Inhibition : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis and cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. SAR studies have shown that modifications to the pyrimidine ring can significantly alter potency and selectivity:

CompoundModificationIC50 (µM)Biological Activity
Compound 1No modification72 nMNAPE-PLD inhibitor
Compound 2Methyl group addition10 µMVEGFR inhibitor
Compound 3Chlorine substitution0.56 µMAnti-cancer activity

These modifications highlight the importance of specific substituents in enhancing the biological activity of pyrimidine derivatives.

Case Study 1: Inhibition of NAPE-PLD

In a study involving HEK293T cells overexpressing human NAPE-PLD, this compound demonstrated potent inhibitory effects with an IC50 value of 72 nM. This study provides a foundation for exploring its potential therapeutic applications in treating metabolic disorders associated with aberrant NAE levels .

Case Study 2: Anti-Cancer Activity

A series of experiments evaluated the anti-cancer properties of this compound against various cancer cell lines, including leukemia and colon cancer cells. The compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like sunitinib. Notably, it also showed selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name

2-chloro-6-methyl-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-5(2)10-7-4-6(3)11-8(9)12-7/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQXQUNEQBMZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693793
Record name 2-Chloro-6-methyl-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207424-55-2
Record name 2-Chloro-6-methyl-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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